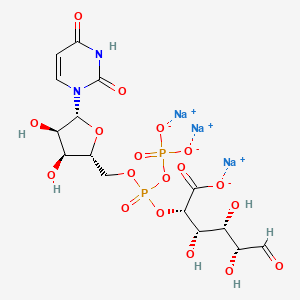

UDP-glucuronic acid (trisodium)

概要

説明

These glycoconjugates include mammalian glycosaminoglycans, plant cell wall polysaccharides, and bacterial capsule glycoglycerolipids . It plays a significant role in the biosynthesis of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs) . Additionally, it participates in the heme degradation process in humans .

準備方法

Synthetic Routes and Reaction Conditions: UDP-glucuronic acid (trisodium) is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route has been developed using whole cells expressing hyperthermophilic enzymes to produce UDP-glucuronic acid from starch . This method involves coupling a coenzyme regeneration system with an appropriate expression level of UDP-glucose 6-dehydrogenase in a single strain, allowing the cells to meet NAD+ requirements without the addition of exogenous NAD+ .

Industrial Production Methods: In industrial settings, UDP-glucuronic acid (trisodium) is produced using microbial cell factories. The cells are engineered to express hyperthermophilic enzymes that facilitate the conversion of starch to UDP-glucuronic acid . The final product is purified using anion exchange chromatography, achieving a yield of approximately 92% .

化学反応の分析

Types of Reactions: UDP-glucuronic acid (trisodium) undergoes various chemical reactions, including glucuronidation, where it serves as a glucuronosyl donor in glucuronosyltransferase reactions . This process involves the transfer of the glucuronic acid component to a substrate, forming glucuronides .

Common Reagents and Conditions: The primary reagent used in these reactions is UDP-glucuronic acid itself, along with glucuronosyltransferase enzymes . The reactions typically occur under physiological conditions, with the presence of cofactors such as NAD+ .

Major Products Formed: The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body . These glucuronides include various drug metabolites and endogenous compounds .

科学的研究の応用

UDP-グルクロン酸(トリナトリウム塩)は、科学研究において幅広い用途があります:

作用機序

UDP-グルクロン酸(トリナトリウム塩)は、グルクロン酸抱合のプロセスを通じてその効果を発揮します。 これは、UDP-グルクロン酸転移酵素によって基質へのグルクロン酸成分の転移を含みます . 得られたグルクロン酸抱合体は、より水溶性が高く、体から容易に排泄されます . このプロセスは、薬物や他の異物体の解毒と、内因性化合物の代謝に不可欠です .

類似化合物:

UDP-ガラクトロン酸トリナトリウム塩: 多糖の生合成に使用される別のヌクレオチド糖.

UDP-グルコース: UDP-グルクロン酸や他のヌクレオチド糖の前駆体.

UDP-イドロン酸: グリコサミノグリカン生合成に使用されるUDP-グルクロン酸のエピマー.

独自性: UDP-グルクロン酸(トリナトリウム塩)は、薬物や他の異物体の解毒に不可欠なグルクロン酸抱合反応におけるグルクロン酸供与体としての役割によりユニークです . 水溶性のグルクロン酸抱合体を形成する能力は、さまざまな生化学的プロセスにおける重要な化合物となっています .

類似化合物との比較

UDP-galacturonic acid trisodium: Another nucleotide sugar used in the biosynthesis of polysaccharides.

UDP-glucose: A precursor for UDP-glucuronic acid and other nucleotide sugars.

UDP-iduronic acid: An epimer of UDP-glucuronic acid used in the biosynthesis of glycosaminoglycans.

Uniqueness: UDP-glucuronic acid (trisodium) is unique due to its role as a glucuronosyl donor in glucuronidation reactions, which are essential for the detoxification of drugs and other xenobiotics . Its ability to form water-soluble glucuronides makes it a critical compound in various biochemical processes .

特性

IUPAC Name |

trisodium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);;;/q;3*+1/p-3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISLXYONSHQEO-KKCCWGBDSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-3H-purin-6-one](/img/structure/B8107587.png)

![2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide](/img/structure/B8107588.png)

![N-[3-(5,6-diethyl-4-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B8107623.png)

![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B8107645.png)